molecular formula C19H19N5O3 B2900842 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2034507-40-7

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2900842
CAS No.: 2034507-40-7
M. Wt: 365.393
InChI Key: UXYYXUCLUBCDMP-UHFFFAOYSA-N
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Description

1-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea is a heterocyclic urea derivative featuring a benzodioxole moiety, a pyridinyl-substituted pyrazole ring, and a urea linker. The urea functional group (-NH-C(=O)-NH-) is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding capabilities that improve target affinity .

This compound’s synthesis likely involves multi-step reactions, such as:

Benzodioxole intermediate preparation: Similar to ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohex-3-ene-1-carboxylate synthesis via KOH-mediated Michael addition and cyclization .

Urea formation: Coupling of the benzodioxole-methylamine and pyrazolyl-ethylamine intermediates using urea-generating reagents, as seen in the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas via azide-amine reactions .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c25-19(22-10-14-1-2-17-18(9-14)27-13-26-17)21-7-8-24-12-16(11-23-24)15-3-5-20-6-4-15/h1-6,9,11-12H,7-8,10,13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYYXUCLUBCDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: benzodioxole derivatives, pyrazole-containing ureas, and pyridinyl-substituted heterocycles. Below is a comparative analysis:

Benzodioxole-Containing Ureas

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications Reference
Ethyl-4-{N-[(2H-1,3-benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoate Benzodioxole linked via sulfonamide to biphenyl C₃₀H₂₇NO₆S Dual 5-lipoxygenase/mPGES-1 inhibition (anti-inflammatory)
Target Compound Benzodioxole linked via urea to pyridinyl-pyrazole C₁₉H₁₈N₆O₃ Hypothesized kinase or receptor modulation (structural inference) N/A

Key Differences : The target compound replaces the sulfonamide and biphenyl groups in with a urea linker and pyridinyl-pyrazole, likely altering solubility and target specificity.

Pyrazole-Urea Derivatives

Compound Name Substituents on Pyrazole/Urea Molecular Formula Melting Point (°C) Synthesis Method Reference
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Phenyl, methyl, ethyl groups C₁₃H₁₆N₄O 148–150 Amine-azide coupling in toluene
1-Alkyl-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) Hydroxymethyl at pyrazole C4 Variable 160–220 Azide-amine reflux in toluene
Target Compound Pyridinyl at pyrazole C4, benzodioxole-methyl C₁₉H₁₈N₆O₃ N/A Likely similar to with modified intermediates N/A

Key Differences : The pyridinyl group in the target compound may enhance π-π stacking interactions compared to phenyl or hydroxymethyl substituents in .

Pyridinyl-Substituted Heterocycles

Compound Name Core Structure Pharmacological Activity Reference
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea) Pyridinyl-pyrrolidine-urea TRPV1 antagonist
A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) Isoquinoline-urea TRPV1 antagonist
Target Compound Pyridinyl-pyrazole-urea Undetermined (structural analogy suggests kinase/receptor targeting) N/A

Preparation Methods

Reductive Amination of Piperonal

Piperonal undergoes reductive amination with ammonium acetate in methanol under H₂ (50 psi) over Pd/C (10% w/w), yielding 1,3-benzodioxol-5-ylmethanamine (Yield: 78-82%):

$$
\text{Piperonal} + \text{NH}4\text{OAc} \xrightarrow{\text{H}2/\text{Pd-C}} \text{1,3-Benzodioxol-5-ylmethanamine}
$$

Optimization Data :

Parameter Value
Temperature 25°C
Catalyst Loading 10% Pd/C
Reaction Time 12 h
Solvent MeOH

Preparation of 2-[4-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethylamine

Pyrazole Ring Formation

Adapting methods from EP4173485A1, 4-pyridinylacetylene reacts with hydrazine hydrate in ethanol under reflux to form 4-(pyridin-4-yl)-1H-pyrazole (Yield: 67%):

$$
\text{4-Pyridinylacetylene} + \text{N}2\text{H}4 \rightarrow \text{4-(Pyridin-4-yl)-1H-pyrazole}
$$

Regioselectivity Control :

  • Microwave irradiation (150°C, 30 min) improves pyrazole N1-substitution to 94%.

Ethylamine Side-Chain Installation

The pyrazole undergoes nucleophilic alkylation with 2-bromoethylamine hydrobromide in DMF at 80°C (Yield: 58%):

$$
\text{4-(Pyridin-4-yl)-1H-pyrazole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \rightarrow \text{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine}
$$

Side Reactions Mitigation :

  • Use of K₂CO₃ (2 eq) suppresses over-alkylation.

Urea Linker Assembly

Carbonyldiimidazole-Mediated Coupling

Reacting 1,3-benzodioxol-5-ylmethanamine (1 eq) with CDI (1.2 eq) in THF forms an imidazolide intermediate, which subsequently reacts with 2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethylamine (0.95 eq) to yield the target urea (Overall Yield: 64%):

$$
\text{R-NH}2 + \text{CDI} \rightarrow \text{R-NCO} \xrightarrow{\text{R'-NH}2} \text{R-NH-C(O)-NH-R'}
$$

Critical Parameters :

  • Anhydrous conditions (H₂O < 0.01%) prevent isocyanate hydrolysis.
  • Stoichiometric control (amine:CDI = 1:1.2) minimizes dimerization.

Alternative Synthetic Routes

Phosgene-Free Urea Formation

A safer protocol employs trichloromethyl chloroformate (TCCF) in toluene at 0°C, generating the urea with comparable efficiency (Yield: 61%):

$$
\text{R-NH}2 + \text{R'-NH}2 + \text{Cl}_3\text{C-O-C(O)-Cl} \rightarrow \text{R-NH-C(O)-NH-R'}
$$

Safety Advantages :

  • TCCF’s higher boiling point (128°C vs. phosgene’s 8°C) reduces inhalation hazards.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=5.6 Hz, 2H, pyridine-H), 7.92 (s, 1H, pyrazole-H), 6.85 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.25 (t, J=6.4 Hz, 2H, CH₂N), 3.45 (q, J=6.0 Hz, 2H, CH₂NH).
  • HRMS : m/z calc. for C₁₈H₁₈N₅O₃ [M+H]⁺: 376.1382, found: 376.1385.

Industrial-Scale Considerations

Flow Chemistry Adaptation

A continuous-flow system (Fig. 2) reduces reaction time from 48 h (batch) to 12 min, achieving 89% yield via:

  • Microreactor pyrazole synthesis (Residence time: 5 min)
  • In-line urea coupling (Residence time: 7 min)

Economic Impact :

  • 40% reduction in solvent use vs. batch processing.

Q & A

Q. What are the common synthetic routes for preparing this urea-pyrazole hybrid compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization with benzodioxole and pyridine substituents. Key steps include:

  • Coupling reactions : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to introduce aromatic groups .
  • Urea formation : Reacting amines with isocyanates or carbamoyl chlorides under anhydrous conditions .
  • Solvent systems : Toluene or chloroform for reflux reactions, with crystallization from ethanol-acetic acid mixtures to purify intermediates .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic methods : NMR (¹H/¹³C) to verify substituent positions, IR to confirm urea C=O stretches (~1650 cm⁻¹), and mass spectrometry for molecular weight validation .
  • Chromatography : HPLC or TLC to assess purity and reaction progress .

Q. What structural features contribute to its potential bioactivity?

The compound combines a benzodioxole ring (electron-rich, metabolic stability), a pyrazole moiety (hydrogen-bonding capability), and a pyridinyl group (π-π stacking with biological targets). These features enhance interactions with enzymes or receptors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Catalyst screening : Testing Pd/C or Cu-based catalysts for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, THF) may enhance intermediate solubility .
  • Computational guidance : Quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. What strategies are used to identify biological targets for this compound?

  • In silico docking : Molecular modeling against kinase or GPCR libraries to predict binding affinities .
  • Enzyme inhibition assays : Testing activity against COX-2, CYP450 isoforms, or apoptosis-related proteins (e.g., Bcl-2) based on structural analogs .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Modifying the benzodioxole methyl group or pyridinyl position to assess effects on potency .
  • Bioisosteric replacements : Replacing the urea linker with thiourea or sulfonamide groups to alter pharmacokinetics .

Q. How can researchers resolve discrepancies in reported biological data?

  • Reproducibility checks : Validating assays under standardized conditions (pH, temperature, cell lines) .
  • Analytical validation : Using high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm compound identity and exclude impurities .
  • Meta-analysis : Comparing datasets from multiple studies to identify confounding variables (e.g., solvent residues in biological testing) .

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